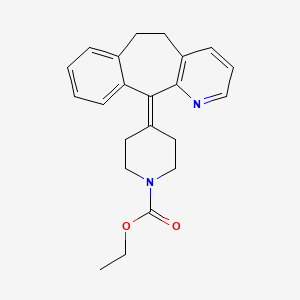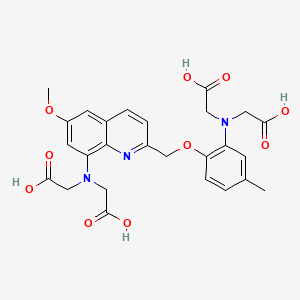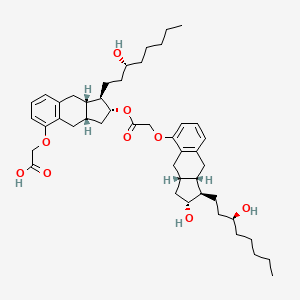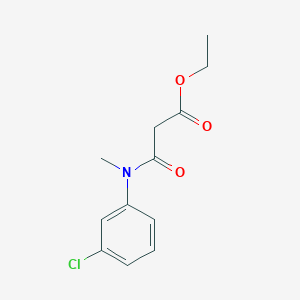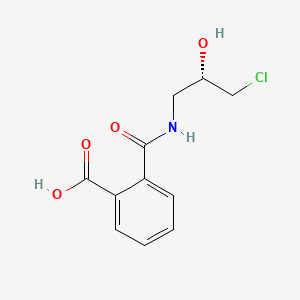
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid is a chemical compound with a molecular formula of C11H12ClNO4 It is a derivative of benzoic acid, featuring a chloro and hydroxypropyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid typically involves the reaction of 2-aminobenzoic acid with 3-chloro-2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 2-aminobenzoic acid in a suitable solvent such as dichloromethane.
- Adding 3-chloro-2-hydroxypropyl isocyanate dropwise to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydroxypropyl derivative.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid: Lacks the (S)-configuration, which may affect its biological activity.
3-Chloro-2-hydroxypropyl benzoate: Similar structure but lacks the carbamoyl group.
2-Hydroxy-3-chloropropyl benzoate: Similar structure but with different functional group positioning.
Uniqueness
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid is unique due to its specific stereochemistry (S-configuration) and the presence of both chloro and hydroxypropyl groups. This combination of features can result in distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-[[(2S)-3-chloro-2-hydroxypropyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(16)17/h1-4,7,14H,5-6H2,(H,13,15)(H,16,17)/t7-/m1/s1 |
InChI Key |
OYDWTPFJIYIBET-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC[C@@H](CCl)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CCl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


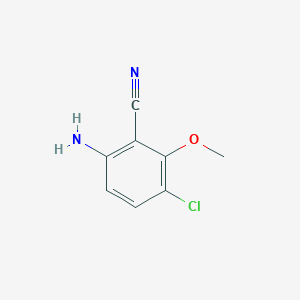

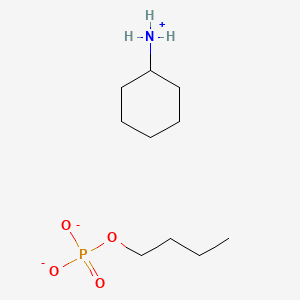
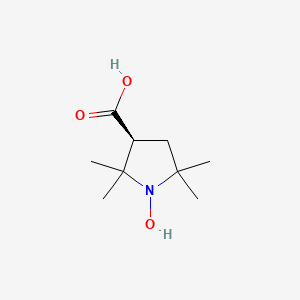
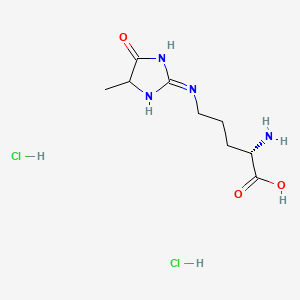

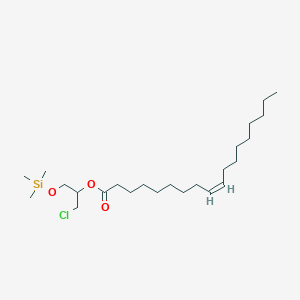
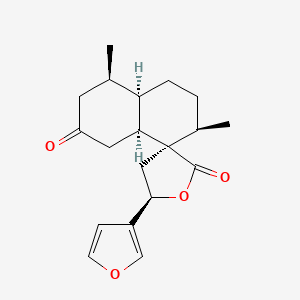
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
